molecular formula C7H11N3 B1593207 6-Isopropylpyridazin-3-amine CAS No. 570416-37-4

6-Isopropylpyridazin-3-amine

Cat. No.: B1593207
CAS No.: 570416-37-4
M. Wt: 137.18 g/mol
InChI Key: QRQPUOPWIKVDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropylpyridazin-3-amine is a heterocyclic compound with the molecular formula C7H11N3. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction offers high regioselectivity and yields under neutral conditions . Another method involves the cyclization of β,γ-unsaturated hydrazones, which can be efficiently converted to pyridazines in the presence of sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce various substituted pyridazines .

Scientific Research Applications

6-Isopropylpyridazin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropylpyridazin-3-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 6-Isopropylpyridazin-3-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its analogs .

Biological Activity

6-Isopropylpyridazin-3-amine is a heterocyclic organic compound with a pyridazine ring that has garnered interest due to its potential biological activities. This compound features an isopropyl group and an amino group at the 3-position, which may influence its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

  • Molecular Formula : C8_{8}H12_{12}N4_{4}
  • Molecular Weight : Approximately 135.17 g/mol
  • Structure : The presence of the isopropyl group enhances lipophilicity, potentially affecting the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may act as an antimicrobial agent, although specific mechanisms remain to be elucidated.
  • Antitumor Activity : There are indications that it could possess antitumor properties, warranting further investigation into its efficacy against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential to inhibit microbial growth
AntitumorPromising results in inhibiting cancer cell proliferation

The precise mechanism of action for this compound is not fully understood. However, its structural characteristics suggest that it may interact with specific biological targets such as enzymes or receptors, modulating their activity and influencing various biological processes. Further studies are required to clarify these interactions and establish a comprehensive understanding of its mode of action.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitumor Studies : A study exploring various pyridazine derivatives found that modifications at the 3-position significantly impacted antitumor activity. It was noted that compounds with similar structures showed varying degrees of efficacy against different cancer types .
  • Antimicrobial Evaluation : In vitro assays have demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential for development as an antimicrobial agent.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including cyclization reactions and substitution reactions. These methods highlight the compound's versatility in synthetic pathways leading to bioactive molecules.

Table 2: Synthesis Methods

Method TypeDescription
Cyclization ReactionsInvolves forming the pyridazine ring through cyclization of appropriate precursors.
Substitution ReactionsModifications at various positions on the pyridazine ring to enhance biological activity.

Properties

IUPAC Name

6-propan-2-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-4-7(8)10-9-6/h3-5H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQPUOPWIKVDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629894
Record name 6-(Propan-2-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570416-37-4
Record name 6-(Propan-2-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-6-isopropylpyridazine (1.60 g, 10.2 mmol) and 28% ammonia water (15.0 ml) were introduced into a sealed tube reactor and stirred under pressure and heating at 140° C. for 24 hours and at 165° C. for 25 hours. The reaction solution was left and cooled, poured into water (30.0 ml), adjusted to pH 9, and extracted 3 times with ethyl acetate. The extracts were combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude crystals. The crystals, while being washed with diisopropyl ether-hexane, were filtered to give the title compound as pale brown crystals. The yield was 0.41 g (29.3%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Isopropylpyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Isopropylpyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
6-Isopropylpyridazin-3-amine
Reactant of Route 4
6-Isopropylpyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
6-Isopropylpyridazin-3-amine
Reactant of Route 6
6-Isopropylpyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.